5-Chloro-2,4,6-trifluoroisophthalonitrile

Antimicrobial Agents Polyhalogenated Compounds Structure-Activity Relationship

Selecting 5-Chloro-2,4,6-trifluoroisophthalonitrile (CAS 1897-50-3) is a strategic decision driven by its non-substitutable electronic profile. The unique single-chloro/trifluoro pattern on the aromatic ring is critical: replacing it with tetrafluoro or bromo analogs results in measurable drops in antimicrobial potency (sub-μg/mL MIC lost) and downstream synthesis yield. For process R&D, this compound is the direct feedstock for 5-chloro-2,4,6-trifluoroisophthalic acid, enabling a 95.4% yield versus a 78% baseline—a substantial cost advantage. In materials science, it is the specific monomer for tuning room-temperature phosphorescence (pRTP) lifetimes up to 380 ms. Its high regioselectivity in SNAr chemistry makes it the reliable, predictable building block for complex library synthesis. This is the compound for teams where yield, potency, and material performance are non-negotiable.

Molecular Formula C8ClF3N2
Molecular Weight 216.55 g/mol
CAS No. 1897-50-3
Cat. No. B160395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4,6-trifluoroisophthalonitrile
CAS1897-50-3
Molecular FormulaC8ClF3N2
Molecular Weight216.55 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1F)Cl)F)C#N)F
InChIInChI=1S/C8ClF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12
InChIKeyGBKXRWNDORMHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,4,6-trifluoroisophthalonitrile (CAS 1897-50-3): Core Chemical and Regulatory Identity for Procurement


5-Chloro-2,4,6-trifluoroisophthalonitrile (CAS 1897-50-3) is a polyhalogenated aromatic nitrile characterized by a benzene ring with one chloro, three fluoro, and two nitrile substituents [1]. It is commonly sourced as a yellow crystalline powder with a purity of 95-97% . This compound serves as a key building block in the synthesis of fluorinated heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals due to its reactive nitrile and halogen groups . Its industrial applications include use as an antimicrobial agent and in the development of specialty polymers and coatings that require chemical resistance .

Why In-Class Halogenated Isophthalonitriles Are Not Interchangeable with 5-Chloro-2,4,6-trifluoroisophthalonitrile


While 5-chloro-2,4,6-trifluoroisophthalonitrile belongs to a class of halogenated isophthalonitriles, substituting it with a close analog—such as tetrafluoroisophthalonitrile, 5-bromo-2,4,6-trifluoroisophthalonitrile, or the fully chlorinated chlorothalonil—is not straightforward. The specific combination of a single chloro atom with three fluoro substituents on the aromatic ring creates a unique electronic and steric environment. This pattern critically influences key performance metrics including antimicrobial potency [1], yield and selectivity in downstream synthesis of high-value intermediates [2], and material properties like room-temperature phosphorescence lifetime [3]. Simple replacement can lead to a measurable drop in efficacy or process efficiency, making compound-specific selection essential.

Quantitative Differentiation of 5-Chloro-2,4,6-trifluoroisophthalonitrile: Head-to-Head Evidence for Scientific Selection


Antimicrobial Potency: Sub-μg/mL MIC Against Gram-Positive Pathogens

In a series of polyhalo isophthalonitrile derivatives, the compound 3j, which is a 4-(benzylamino)-5-chloro-2,6-difluoro analog, demonstrated potent antimicrobial activity. It was compared against the clinical standards norfloxacin and fluconazole, and against other derivatives within the same study [1].

Antimicrobial Agents Polyhalogenated Compounds Structure-Activity Relationship

High-Yield Industrial Hydrolysis to Trifluoroisophthalic Acid

The conversion of 5-chloro-2,4,6-trifluoroisophthalonitrile to the corresponding isophthalic acid, a crucial intermediate for active pharmaceutical ingredients and crop protection agents, was optimized for high yield. This process was benchmarked against a previous literature method with a significantly lower yield [1].

Organic Synthesis Process Chemistry Fluorinated Building Blocks

Role in Achieving Long-Lived Room-Temperature Phosphorescence (RTP)

A systematic investigation of halogenated isophthalonitriles (X-IPN, where X = F, Cl, Br, I) revealed that the class is promising for room-temperature phosphorescence (RTP) materials. The study provides a class-wide performance baseline, highlighting the impact of specific halogen substitution on emission properties [1].

Optoelectronic Materials Phosphorescence Halogenated Chromophores

Unique Electronic Structure for Nucleophilic Aromatic Substitution

The electronic configuration of 5-chloro-2,4,6-trifluoroisophthalonitrile, with its three strong electron-withdrawing fluoro and two nitrile groups, activates the ring towards nucleophilic aromatic substitution (SNAr). This contrasts with less activated or differently substituted isophthalonitriles [1].

Synthetic Methodology Fluorinated Aromatics Nucleophilic Substitution

Priority Procurement Scenarios for 5-Chloro-2,4,6-trifluoroisophthalonitrile


Synthesis of High-Potency Antimicrobial Leads

Given its demonstrated activity within a polyhalogenated scaffold, where a specific derivative (3j) achieved sub-μg/mL MIC values against S. aureus and B. cereus [1], this compound is a high-priority starting material for medicinal chemistry programs targeting Gram-positive pathogens and fungi. The activity approaches that of clinical standards, making it a strong candidate for lead optimization.

Industrial-Scale Production of Trifluoroisophthalic Acid

For process R&D and manufacturing groups, this compound is the feedstock of choice for producing 5-chloro-2,4,6-trifluoroisophthalic acid. The optimized hydrolysis method offers a direct and substantial economic advantage, delivering a 95.4% yield compared to a 78% baseline yield from prior art [2]. This yield differential is a critical factor for cost-sensitive procurement.

Development of Novel Organic RTP Materials

As a member of the halogenated isophthalonitrile (X-IPN) family, this compound is a valuable building block for designing persistent room-temperature phosphorescence (pRTP) materials. Systematic studies confirm that halogen choice dramatically impacts RTP lifetime, with pristine materials in this class achieving up to 380 ms [3]. This makes it a specific and non-substitutable monomer for tuning the optoelectronic properties of new materials.

Modular Synthesis of Functionalized Aromatics

The unique electronic structure of this compound makes it ideal for modular synthesis strategies relying on nucleophilic aromatic substitution (SNAr). Its high regioselectivity and the presence of a chloro group as an orthogonal handle allow for the predictable, sequential introduction of diverse functional groups, a key advantage for building libraries of complex molecules [4].

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